Avibactam sodium, (+)-

Descripción

Historical Context of β-Lactamase Inhibitor Development

The clinical introduction of penicillin marked a revolution in medicine, but the emergence of penicillin-resistant bacteria quickly followed, largely due to the production of β-lactamases. nih.govbiomedpharmajournal.org This initiated an ongoing evolutionary arms race between the development of new β-lactam antibiotics and the bacterial acquisition of resistance mechanisms. oup.com

β-lactamases are a diverse group of enzymes that represent the most prevalent mechanism of resistance to β-lactam antibiotics among pathogenic bacteria. researchgate.netfrontiersin.org These enzymes are broadly classified into four Ambler classes: A, B, C, and D. frontiersin.org Classes A, C, and D are serine-β-lactamases, which utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. frontiersin.orgmdpi.com The selective pressure exerted by the widespread use of β-lactam antibiotics has driven the diversification and spread of β-lactamase genes, leading to the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can inactivate a broad range of β-lactam antibiotics. frontiersin.orgmdpi.com The rapid evolution and dissemination of these enzymes, often carried on mobile genetic elements, have significantly limited therapeutic options for treating infections caused by multidrug-resistant Gram-negative bacteria. frontiersin.orgasm.org

The first generation of clinically successful β-lactamase inhibitors included clavulanic acid, sulbactam, and tazobactam (B1681243). nih.gov These inhibitors, which themselves contain a β-lactam core, were primarily effective against Ambler class A β-lactamases. nih.govmdpi.com However, their utility has been compromised by several factors.

A significant limitation of these early inhibitors is their narrow spectrum of activity. They are generally less effective against class C cephalosporinases and are inactive against class B metallo-β-lactamases and many class D carbapenemases. nih.govmdpi.com Furthermore, the emergence of inhibitor-resistant variants of class A enzymes has further diminished their clinical efficacy. asm.org The development of resistance to these first-generation inhibitors can occur through mutations in the β-lactamase enzyme that reduce inhibitor binding or through the production of enzymes that are inherently resistant to their action. mdpi.com

| Inhibitor | Class of β-Lactamase Primarily Inhibited | Key Limitations |

| Clavulanic Acid | Class A | Ineffective against Class C and D; resistance has emerged. nih.govmdpi.com |

| Sulbactam | Class A | Less potent than clavulanic acid and tazobactam against many Class A enzymes. nih.gov |

| Tazobactam | Class A | Ineffective against Class C and D; resistance has emerged. nih.govmdpi.com |

The limitations of first-generation β-lactamase inhibitors necessitated the search for novel compounds with a broader spectrum of activity. This led to the exploration of non-β-lactam scaffolds, with the diazabicyclo[3.2.1]octane (DBO) core emerging as a particularly promising chemical entity. acs.orgmdpi.com The DBO scaffold offered a new chemical framework for designing inhibitors that could overcome the resistance mechanisms that plagued earlier agents. acs.orgnih.gov Research into DBOs was driven by the urgent need for inhibitors effective against a wider range of serine β-lactamases, including the problematic class C and D enzymes. nih.govacs.org This line of inquiry ultimately led to the development of avibactam (B1665839), the first DBO-based inhibitor to reach clinical use. mdpi.commdpi.com

Significance of Avibactam Sodium, (+)- as a Novel Non-β-Lactam β-Lactamase Inhibitor

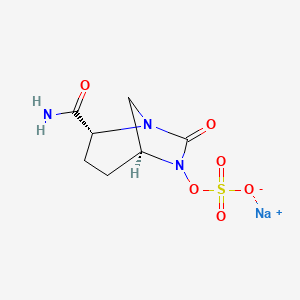

Avibactam sodium, (+)-, is a groundbreaking non-β-lactam β-lactamase inhibitor that represents a significant advancement in the fight against antibiotic resistance. mdpi.comontosight.ai Unlike its predecessors, avibactam does not possess a β-lactam ring. mdpi.comnih.gov Its novel structure is based on the diazabicyclooctane (DBO) scaffold. acs.orgasm.org

A key feature of avibactam is its broad spectrum of inhibitory activity. It potently inhibits Ambler class A enzymes, including Klebsiella pneumoniae carbapenemases (KPCs), class C enzymes (AmpC), and some class D enzymes like OXA-48. nih.govmdpi.comasm.org This expanded spectrum addresses a critical gap left by first-generation inhibitors. dovepress.com

The mechanism of action of avibactam is also unique. It forms a covalent bond with the serine residue in the active site of the β-lactamase, but this reaction is reversible. nih.govseq.es The intact avibactam molecule is slowly released, allowing it to inhibit other β-lactamase molecules. seq.esnih.gov This contrasts with the "suicide" mechanism of older inhibitors, which are permanently inactivated after binding to the enzyme. seq.es This reversible covalent inhibition contributes to its high efficacy. nih.govnih.gov The development of avibactam has provided a crucial new tool for treating infections caused by multidrug-resistant Gram-negative bacteria. mdpi.com

| Feature | Description |

| Chemical Structure | Non-β-lactam, based on the diazabicyclo[3.2.1]octane (DBO) scaffold. acs.orgasm.org |

| Spectrum of Activity | Inhibits Ambler class A (including KPCs), class C (AmpC), and some class D (e.g., OXA-48) β-lactamases. nih.govmdpi.comasm.org |

| Mechanism of Action | Forms a reversible covalent bond with the active site serine of the β-lactamase. nih.govseq.esnih.gov |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCIKUMODPANKX-UYXJWNHNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383814-68-3 | |

| Record name | Avibactam sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVIBACTAM SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Enzymology of Avibactam Sodium, +

Molecular Mechanism of Covalent Inhibition

Avibactam (B1665839) does not possess a β-lactam core; instead, it belongs to the diazabicyclooctane (DBO) class of inhibitors. nih.govpnas.org Despite this structural difference, it effectively acylates the active site of serine β-lactamases, forming a stable carbamoyl (B1232498) acyl-enzyme intermediate. nih.govacs.orgresearchgate.net This covalent bond temporarily inactivates the enzyme, preventing the hydrolysis of β-lactam antibiotics. nih.gov

Acylation Step: Formation of Carbamoyl Acyl-Enzyme Complex

The inhibition process is initiated when avibactam binds to the active site of a serine β-lactamase. This binding positions the molecule for a chemical reaction with a key catalytic residue. The result is the formation of a covalent adduct, a carbamoyl-enzyme complex, which is remarkably stable. nih.govpnas.org Mass spectrometry studies have confirmed the formation of this acyl-enzyme species with various β-lactamases. researchgate.netnih.govnih.gov

The core of the acylation mechanism is a nucleophilic attack on the avibactam molecule by the catalytic serine residue within the enzyme's active site, commonly designated as Ser70 in many class A β-lactamases. asm.orgnih.gov This attack is directed at the amide carbonyl carbon of the DBO ring system. The reaction leads to the opening of the avibactam ring and the formation of a covalent carbamoyl-ester linkage between the inhibitor and the Ser70 residue. asm.orgnih.gov Structural analyses of avibactam in complex with enzymes like CTX-M-15 have provided detailed insights into this interaction, showing the specific bonds formed and the conformational changes that occur. asm.orgnih.gov

The efficiency of avibactam's acylation varies considerably among different classes and types of β-lactamases. nih.govnih.gov This efficiency is typically quantified by the second-order rate constant (k₂/Kᵢ), which reflects how quickly the enzyme is inactivated. Avibactam demonstrates the highest acylation efficiency against class A enzymes, followed by class C, and then class D enzymes. nih.govresearchgate.net For instance, the acylation efficiency for the class A enzyme CTX-M-15 is approximately 10,000-fold higher than for the class D enzyme OXA-10. nih.gov Kinetic parameters have been determined for several clinically relevant enzymes, highlighting the broad but varied spectrum of avibactam's activity. nih.govcapes.gov.brdrugbank.com

| Enzyme | β-Lactamase Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) |

|---|---|---|

| CTX-M-15 | A | 1.0 x 10⁵ |

| KPC-2 | A | > 1.0 x 10⁴ |

| E. cloacae P99 AmpC | C | > 1.0 x 10³ |

| P. aeruginosa PAO1 AmpC | C | > 1.0 x 10³ |

| OXA-48 | D | > 1.0 x 10³ |

| OXA-10 | D | 1.1 x 10¹ |

Data sourced from Ehmann et al., 2013. nih.govcapes.gov.br

Reversible Deacylation Pathway

A defining and unusual feature of avibactam's mechanism is the reversibility of the covalent bond. mdpi.comasm.orgnih.gov While β-lactam-based inhibitors are typically turned over through hydrolysis or form irreversible adducts, the avibactam acyl-enzyme complex undergoes a deacylation process that regenerates the original, active inhibitor molecule. nih.govnih.gov This makes avibactam a covalent, slowly reversible inhibitor. researchgate.netnih.gov

The deacylation process occurs not through hydrolysis, but through a recyclization reaction. nih.govrsc.org In this step, the nitrogen atom of the opened avibactam ring performs a nucleophilic attack on the carbonyl carbon of the carbamoyl-ester linkage. researchgate.net This intramolecular reaction reforms the DBO ring, cleaving the bond with the catalytic serine and releasing the intact avibactam molecule. researchgate.netnih.gov Structural and computational studies suggest that the active site environment, including the protonation state of key residues like Glu166, favors this recyclization pathway over a hydrolytic attack by a water molecule. pnas.orgasm.org The ability of avibactam to be released intact and potentially inhibit other β-lactamase molecules is a unique characteristic among clinically used inhibitors. researchgate.netnih.gov

The rate of deacylation, and thus the duration of inhibition, varies significantly depending on the specific β-lactamase. nih.gov The stability of the acyl-enzyme complex is measured by its half-life (t₁/₂), which is the time required for half of the enzyme activity to be recovered. For the TEM-1 enzyme, the off-rate (k_off) was measured at 0.045 min⁻¹, which corresponds to a half-life of approximately 16 minutes. pnas.orgnih.gov However, this stability ranges from minutes for some enzymes to several days for others. nih.govnih.gov For example, the acyl-enzyme complex with the class D enzyme OXA-10 is extremely stable, with a half-life for recovery of more than five days, making its inhibition effectively irreversible under clinical conditions. nih.govnih.gov In contrast, the complex with KPC-2 is an exception, as it displays a slow hydrolytic fragmentation pathway in addition to recyclization. nih.govnih.gov

| Enzyme | β-Lactamase Class | Half-life (t₁/₂) of Enzyme Recovery |

|---|---|---|

| P. aeruginosa PAO1 AmpC | C | 6 min |

| TEM-1 | A | 16 min |

| CTX-M-15 | A | 40 min |

| KPC-2 | A | 82 min |

| E. cloacae P99 AmpC | C | 300 min |

| OXA-10 | D | >5 days |

Data sourced from Ehmann et al., 2012 and 2013. pnas.orgnih.govnih.gov

Distinction from Irreversible β-Lactam-based Inhibitors

Avibactam sodium, a non-β-lactam β-lactamase inhibitor, distinguishes itself from traditional β-lactam-based inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) through its unique, reversible mechanism of action. tandfonline.commdpi.com While both types of inhibitors form a covalent bond with the active site serine of β-lactamase enzymes, the subsequent fate of this acyl-enzyme intermediate is fundamentally different. tandfonline.comnih.gov

β-lactam-based inhibitors are classified as irreversible or "suicide" inhibitors. tandfonline.com Upon acylation, their β-lactam ring opens, and the resulting intermediate can undergo further chemical rearrangements and fragmentation. tandfonline.comnih.gov This process can lead to a permanently inactivated enzyme, but it can also result in hydrolysis, which regenerates the active enzyme. nih.gov

In stark contrast, avibactam's inhibition is a covalent, yet reversible, process. nih.govnih.govasm.orgresearchgate.net After the nucleophilic attack by the active site serine opens avibactam's diazabicyclooctane ring to form a stable carbamoyl-enzyme intermediate, the reaction does not proceed down a hydrolytic or fragmentation pathway. tandfonline.comnih.govnih.gov Instead, the primary route for deacylation is the reformation of the intact, active avibactam molecule. mdpi.comnih.govnih.gov This recyclization allows a single avibactam molecule to inhibit multiple β-lactamase enzymes. taylorandfrancis.com The process is characterized by a slow off-rate, meaning the acyl-enzyme complex is long-lived, effectively sequestering the enzyme from its substrate. nih.govnih.gov For example, the half-life for the deacylation of the avibactam-TEM-1 complex is approximately 16 minutes. nih.gov This novel mechanism contributes significantly to its high efficiency and broad-spectrum activity. mdpi.comnih.gov

| Feature | Avibactam Sodium, (+)- | Irreversible β-Lactam-based Inhibitors (e.g., Clavulanic Acid) |

| Core Structure | Non-β-lactam (Diazabicyclooctane) tandfonline.comnih.gov | β-lactam tandfonline.com |

| Inhibition Type | Covalent, Reversible tandfonline.comnih.gov | Covalent, Irreversible ("Suicide" inhibitor) tandfonline.com |

| Acyl-Enzyme Fate | Stable carbamoyl-enzyme intermediate tandfonline.comnih.gov | Intermediate can undergo fragmentation and rearrangement tandfonline.comnih.gov |

| Deacylation Pathway | Recyclization to regenerate intact inhibitor mdpi.comnih.gov | Branched pathway including hydrolysis and irreversible inactivation nih.govnih.gov |

| Enzyme Regeneration | Slow release of active enzyme and active inhibitor nih.gov | Can be regenerated via hydrolysis or permanently inactivated nih.gov |

Desulfation as an Alternative Deacylation Pathway (e.g., KPC-2)

While the primary deacylation pathway for avibactam is recyclization, an alternative, slower hydrolytic route involving desulfation has been identified specifically with the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme. nih.govasm.org This unique mechanism distinguishes KPC-2's interaction with avibactam from that of other Class A β-lactamases like CTX-M-15, which exhibit strictly reversible inhibition. researchgate.net

The precise structural and mechanistic reasons why KPC-2, among the studied enzymes, possesses this unique capacity to hydrolyze avibactam are still under investigation. researchgate.net It is hypothesized that the specific positioning of water molecules within the KPC-2 active site may be critical for this hydrolytic capacity. researchgate.net Despite the presence of this minor hydrolytic pathway, the dominant interaction between avibactam and KPC-2 remains the formation of a stable, long-lived covalent complex that effectively inhibits the enzyme. asm.orgresearchgate.net

Spectrum of Inhibition Across Serine β-Lactamase Classes

Avibactam exhibits a remarkably broad spectrum of activity, inhibiting serine β-lactamases across Ambler classes A, C, and some class D enzymes. mdpi.comnih.govasm.orgtaylorandfrancis.comnih.gov This wide range of inhibition is a significant advantage over earlier β-lactamase inhibitors, such as clavulanic acid and tazobactam, which are primarily effective against Class A enzymes. nih.govyoutube.com The ability of avibactam to inhibit Class C (AmpC) and key Class A carbapenemases like KPC is a defining characteristic of its clinical utility. mdpi.comnih.govacs.org However, avibactam does not inhibit the metallo-β-lactamases (MBLs) of Ambler class B, which utilize zinc ions for catalysis. taylorandfrancis.comasm.org

The efficiency of inhibition, measured by the acylation efficiency (k₂/Kᵢ), varies across the different enzyme classes. Generally, avibactam demonstrates the highest efficiency against Class A enzymes, followed by Class C, and then Class D enzymes. nih.gov This broad-spectrum activity allows avibactam, in combination with a partner β-lactam, to be effective against a wide array of clinically important Gram-negative pathogens that rely on these enzymes for resistance. nih.govnih.gov

Inhibition of Ambler Class A β-Lactamases

Avibactam is a potent inhibitor of Ambler Class A β-lactamases, a diverse group that includes common enzymes like TEM and SHV, extended-spectrum β-lactamases (ESBLs) such as CTX-M variants, and critical carbapenemases like KPC-2. nih.govtaylorandfrancis.comoup.com Its mechanism involves the formation of a covalent carbamoyl-enzyme complex with the catalytic serine residue (Ser70) in the active site. oup.comresearchgate.net This reaction is highly efficient for most Class A enzymes. nih.gov The resulting complex is notably stable, with very slow deacylation rates, which contributes to the potent inhibition. nih.gov High-resolution crystal structures of avibactam bound to various Class A enzymes have revealed a conserved binding mode, highlighting the inhibitor's ability to fit snugly within the active site. oup.comresearchgate.net

Avibactam effectively inhibits several clinically significant Class A β-lactamases, though the kinetics and specific interactions can vary.

TEM-1: Avibactam demonstrates potent, slowly reversible covalent inhibition of TEM-1. nih.govnih.gov The deacylation off-rate is slow (0.045 min⁻¹), leading to a long-lived inhibitory complex. nih.govnih.gov Deacylation proceeds exclusively through the regeneration of intact avibactam, with no evidence of hydrolysis. nih.gov

CTX-M-15: As a key ESBL, CTX-M-15 is strongly inhibited by avibactam. nih.gov The acylation efficiency is high (1.0 x 10⁵ M⁻¹s⁻¹), and the inhibition is strictly reversible. nih.govresearchgate.net The crystal structure of the avibactam-CTX-M-15 complex has provided significant insight into the binding interactions within the Class A active site. oup.com

SHV-1: Similar to other Class A enzymes, SHV-1 is effectively inhibited by avibactam. researchgate.net Structural studies show that avibactam binds in a similar conformation as it does in other Class A enzymes, forming hydrogen bonds with key active site residues. researchgate.net

KPC-2: Avibactam is a crucial inhibitor of the KPC-2 carbapenemase. asm.orgasm.org While the inhibition is potent, the interaction is unique due to the presence of a minor, slow hydrolytic pathway involving desulfation, in addition to the primary reversible cyclization pathway. nih.govresearchgate.net Despite this alternative pathway, avibactam effectively inactivates KPC-2. asm.org

| Enzyme | Ambler Class | Type | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) | Primary Deacylation Pathway |

| TEM-1 | A | Penicillinase | Not specified | ~16 minutes nih.gov | Reversible Cyclization nih.gov |

| CTX-M-15 | A | ESBL | 1.0 x 10⁵ nih.gov | Not specified | Reversible Cyclization researchgate.net |

| KPC-2 | A | Carbapenemase | 2.1 x 10⁴ nih.gov | >24 hours nih.gov | Reversible Cyclization & Slow Hydrolysis/Desulfation nih.govresearchgate.net |

The potent inhibition of Class A β-lactamases by avibactam is mediated by a network of interactions with conserved active site residues. oup.comresearchgate.net

Lys73: This residue acts as a general base, activating the catalytic Ser70 for its nucleophilic attack on the avibactam ring. nih.gov

Ser130: This residue plays a crucial role in both the carbamylation and decarbamylation (ring-closing) steps. It is believed to act as a general acid, protonating the nitrogen of the avibactam ring during acylation, and as a general base during the recyclization process. researchgate.netnih.govacs.org Mutations like S130G in KPC-2 can dramatically reduce the efficiency of avibactam inhibition. asm.orgnih.gov

Asn132: The conserved SDN loop (residues 130-132) is important for inhibitor discrimination. nih.gov Asn132 forms hydrogen bonds that help position the inhibitor correctly within the active site. researchgate.net A mutation at this position (N132G) in KPC-2 has been shown to abolish inhibition by avibactam. nih.gov

Glu166: This residue is part of the conserved Ω-loop and is involved in the deacylation of β-lactam substrates. It also forms hydrogen bonds that stabilize the bound avibactam molecule. researchgate.net

Lys234, Thr235, and Ser/Thr237: These residues in the "230s region" are critical for orienting and stabilizing the carboxylate and sulfate (B86663) moieties of avibactam through a network of hydrogen bonds. researchgate.netnih.govasm.org The precise positioning of the sulfate group is vital for the stability of the acyl-enzyme complex. Mutations in this region, such as K234R in KPC-2, can impact avibactam's effectiveness. nih.gov

Inhibition of Ambler Class C β-Lactamases

A key feature distinguishing avibactam from older inhibitors is its potent activity against Ambler Class C β-lactamases, commonly known as AmpC enzymes. mdpi.comnih.govnih.gov These enzymes, found in pathogens like Pseudomonas aeruginosa and Enterobacteriaceae, are not well inhibited by clavulanic acid or tazobactam. nih.govnih.gov Avibactam's ability to inhibit AmpC restores the activity of partner β-lactams against organisms that rely on this resistance mechanism. nih.govnih.gov

Mechanistic Insights into Acylation and Recyclization with AmpC

The inhibitory activity of avibactam sodium, (+)- against Class C β-lactamases, such as AmpC from Pseudomonas aeruginosa, is a result of a reversible covalent modification of the enzyme's active site. nih.govresearchgate.net The process begins with the acylation of the catalytic serine residue, Ser64, by avibactam. This forms a stable carbamoyl-enzyme intermediate, effectively inactivating the enzyme. asm.org High-resolution structural studies have revealed that upon covalent modification, each functional group of avibactam engages in significant interactions with conserved residues within the active site, contributing to the potency of the acyl-enzyme complex. asm.org

A key feature of avibactam's mechanism is its reversibility, which occurs through a process of recyclization rather than hydrolysis. nih.govresearchgate.net In this intramolecular reaction, the covalently bound avibactam is released in its intact, active form. nih.gov Mechanistic analyses suggest that a key residue within the active site, likely Tyr150, acts as a general base to facilitate this recyclization process. asm.org This reversible nature distinguishes avibactam from other β-lactamase inhibitors and contributes to its high efficacy. nih.gov

Conservation of the Avibactam Sodium, (+)- Binding Pocket in Class C Enzymes

Structural and sequence analyses have demonstrated a high degree of conservation in the avibactam binding pocket among various Ambler Class C β-lactamases. nih.govresearchgate.net This conservation is observed in enzymes from a range of clinically significant pathogens, including Pseudomonas aeruginosa and various species of Enterobacteriaceae. nih.gov

The key residues that form the binding pocket and interact with avibactam are largely identical across different Class C enzymes. asm.org These conserved residues are crucial for the initial recognition and subsequent covalent modification of the enzyme by avibactam. The structural integrity of this binding pocket explains the broad-spectrum activity of avibactam against this class of β-lactamases. nih.govasm.org The consistent architecture of the active site ensures that avibactam can effectively inhibit a wide array of Class C enzymes, making it a valuable agent against infections caused by bacteria producing these enzymes. nih.gov

Activity Against Selected Ambler Class D β-Lactamases

Variable Levels of Inhibition and Structural Basis

The inhibitory activity of avibactam sodium, (+)- against Ambler Class D β-lactamases, also known as oxacillinases (OXA), is notably variable. mdpi.comnih.gov This variability is evident in the kinetic parameters of inhibition across different OXA enzymes. For instance, avibactam demonstrates significantly greater potency against OXA-48 compared to OXA-10. nih.gov

The structural basis for these differing levels of inhibition lies in subtle variations within the active sites of the enzymes. nih.gov X-ray crystallography has revealed that the binding mode of avibactam is generally conserved across different classes of β-lactamases. oup.com However, in some Class D enzymes, such as OXA-24, the presence of a hydrophobic bridge near the active site can restrict the entry of avibactam, leading to weaker inhibition. researchgate.net In contrast, enzymes like OXA-48, which lack this structural impediment, are more susceptible to inhibition by avibactam. researchgate.net

| Enzyme | Acylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹) | Half-life of Acyl-Enzyme Complex |

|---|---|---|

| OXA-10 | 1.1 x 10¹ | >5 days |

| OXA-48 | 1.4 x 10³ | Data not readily available |

Induction of Decarbamylation of Catalytic Lysine (B10760008) Residues (e.g., Lys73 in OXA-48)

A distinctive feature of the interaction between avibactam and certain Class D β-lactamases, particularly OXA-48, is the induction of decarbamylation of a critical catalytic lysine residue (Lys73). researchgate.netresearchgate.net In its active state, Lys73 is carbamylated, a post-translational modification essential for the enzyme's hydrolytic activity against β-lactam antibiotics. nih.gov

Structural studies have shown that upon the formation of the covalent acyl-enzyme complex with avibactam, the carbamate (B1207046) moiety on Lys73 is lost. researchgate.netresearchgate.net This avibactam-induced decarbamylation renders the enzyme catalytically incompetent for deacylation, thereby contributing to the potent inhibition of OXA-48. researchgate.net The precise mechanism of this decarbamylation is a subject of ongoing research, with evidence suggesting that the presence of avibactam in the active site favors the decarbamylated state of Lys73. nih.gov This unique aspect of its mechanism of action is a key factor in the efficacy of avibactam against OXA-48-producing bacteria. researchgate.netresearchgate.net

Structural Biology and Molecular Interactions of Avibactam Sodium, +

High-Resolution Crystal Structures of Avibactam-Enzyme Complexes

High-resolution X-ray crystallography has been instrumental in elucidating the binding mechanism of avibactam (B1665839) to various β-lactamases. Crystal structures of avibactam in complex with enzymes such as the class A CTX-M-15 and KPC-2, class C Pseudomonas aeruginosa AmpC, and class D OXA-10 and OXA-48 have been determined at resolutions as high as 1.1 Å. nih.govnih.govacs.org These structures reveal that avibactam forms a covalent carbamoyl-enzyme intermediate with the catalytic serine residue (e.g., Ser70 in class A and Ser64 in class C). nih.govnih.govresearchgate.net

| β-Lactamase | Ambler Class | Organism | PDB Code | Resolution (Å) |

|---|---|---|---|---|

| CTX-M-15 | A | Escherichia coli | 4HBU | 1.10 |

| KPC-2 D179N | A | Klebsiella pneumoniae | Not specified | 1.28 |

| AmpC | C | Pseudomonas aeruginosa | Not specified | 1.80 |

| OXA-10 | D | Pseudomonas aeruginosa | Not specified | 1.70 |

| OXA-48 | D | Not specified | Not specified | 2.00 |

Despite the structural diversity among β-lactamase classes A, C, and D, avibactam exhibits a remarkably conserved and rigid binding mode. nih.govoup.com In each class, the inhibitor covalently attaches to the active site serine. The carbonyl group of the newly formed carbamate (B1207046) is consistently positioned within the oxyanion hole, where it forms crucial hydrogen bonds with the backbone amides of key residues, such as Ser70 and Ser237 in CTX-M-15. asm.org The sulfate (B86663) group of avibactam occupies a positively charged pocket that typically stabilizes the carboxylate groups of β-lactam antibiotics. asm.org This conserved binding orientation provides a structural rationale for avibactam's broad-spectrum activity against these different enzyme classes. nih.gov While the core binding is similar, subtle differences exist, particularly in interactions with residues in variable regions like the Ω-loop, which can influence the inhibitor's efficacy against specific enzyme variants. oup.com

The stability of the avibactam-enzyme complex is maintained by a network of specific intermolecular interactions between the inhibitor and active site residues.

Beyond the covalent bond, avibactam's potency is derived from an extensive hydrogen-bonding network. researchgate.net The sulfate group is a key anchor, forming polar contacts with residues like Lys234, Thr235, and Ser237 in class A enzymes (CTX-M-15) and Lys315, Thr316, and Asn346 in class C enzymes (P. aeruginosa AmpC). nih.govasm.org The carboxamide group also participates in hydrogen bonding, for instance, with the side chains of Asn132 and Asn104 in CTX-M-15. asm.org These interactions collectively secure the inhibitor in a stable conformation, contributing to its effective inhibition.

| Avibactam Moiety | Interacting Residues in Class A (e.g., CTX-M-15) | Interacting Residues in Class C (e.g., P. aeruginosa AmpC) |

|---|---|---|

| Sulfate Group | Ser130, Lys234, Thr235, Ser237 | Lys315, Thr316, Asn346 |

| Carboxamide Group | Asn104, Asn132 | Asn152 |

| Carbamoyl (B1232498) Carbonyl | Ser70 (backbone), Ser237 (backbone) | Ser64 (backbone), Ala318 (backbone) |

Water molecules within the active site play a critical role in both catalysis and inhibition. In the avibactam-CTX-M-15 complex, a key water molecule, often referred to as the "deacylating water," is retained in the active site. asm.org This water molecule is positioned by residues such as Glu166 and Asn170. asm.orgasm.org However, the recyclization of avibactam is favored over hydrolysis, suggesting that the orientation or protonation state of key residues, like Glu166, prevents this water molecule from efficiently attacking the carbamoyl-enzyme linkage. nih.govpnas.org The binding of avibactam displaces several other water molecules from the active site. asm.org In some enzyme variants, water-mediated interactions are crucial; for example, the amide moiety of avibactam makes a water-mediated connection with the deacylating water held in place by Ω-loop residues E166 and N170. asm.org

Detailed Analysis of Intermolecular Interactions

Computational Chemistry and Molecular Simulations

Computational methods, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, have provided deeper insights into the dynamic behavior and reaction mechanisms of avibactam. semanticscholar.orgnih.gov MD simulations have been used to study the formation of inclusion complexes between avibactam and cyclodextrins, exploring its stability and binding thermodynamics. nih.gov

QM/MM simulations have been employed to investigate the acylation and deacylation (recyclization) mechanisms in detail. semanticscholar.orgnih.gov These studies help to elucidate the roles of key active site residues, such as Lys73 and Glu166, and their protonation states during the reaction. nih.gov For instance, simulations of the avibactam complex with CTX-M-15 suggest that Lys73, either directly or through Ser130, mediates the cleavage of the Ser70-avibactam bond during the release of the inhibitor. nih.gov Molecular modeling has also been used to compare the positioning of avibactam in wild-type enzymes versus resistant variants, providing a rationale for reduced inhibitor efficacy. researchgate.net

Molecular Dynamics (MD) Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between Avibactam and β-lactamase enzymes, revealing conformational changes and the stability of the enzyme-inhibitor complex over time.

Researchers have employed MD simulations to study the complex of Avibactam with various β-lactamases, including CTX-M-15, KPC-2, and OXA-48. For instance, a 100-nanosecond MD simulation of the crystal structure of CTX-M-15 in complex with Avibactam was performed to obtain a stable structure for further quantum mechanics studies. These simulations are typically conducted using sophisticated software and force fields, such as NAMD with the CHARMM36 force field or GROMACS with the Amber ff14SB forcefield. The system is solvated in a water box (e.g., TIP3P water model) and neutralized with ions to mimic physiological conditions. The simulations trace the movements of tens of thousands of atoms, providing insights into the stability of the active site and the protonation states of key residues like Glu166 and Lys73, which have been debated in the literature.

These simulations have been crucial for understanding how mutations far from the active site can affect inhibitor binding and enzyme dynamics. By mapping the communication networks within the protein, MD simulations can reveal how structural changes in one region propagate to the active site, influencing the acylation and deacylation processes. For example, studies on KPC-2 variants have used dynamical-nonequilibrium simulations to characterize rapid conformational changes and map the communication networks within the protein.

| Parameter | Example Specification | Enzyme Studied | Reference |

| Software | NAMD, GROMACS | CTX-M-15, KPC-2 | |

| Force Field | CHARMM36, Amber ff14SB | CTX-M-15, KPC-2 | |

| Water Model | TIP3P | CTX-M-15, CMY-185 | |

| Ensemble | NPT (Isothermal-isobaric) | CTX-M-15 | |

| System Size | ~48,000 atoms | CTX-M-15 | |

| Simulation Time | 1 ns - 100 ns | KPC-2, CTX-M-15 |

This table presents typical parameters used in Molecular Dynamics (MD) simulations to study Avibactam-enzyme complexes.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

To investigate the chemical reactions involved in enzyme inhibition, such as bond formation and breaking, a purely classical approach like MD is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by combining the accuracy of QM for the reactive region (e.g., Avibactam and key active site residues) with the computational efficiency of MM for the surrounding protein and solvent environment.

This dual approach allows for the detailed study of electronic rearrangements during the acylation and deacylation steps of the inhibition mechanism. In the study of Avibactam's interaction with the CTX-M-15 β-lactamase, QM/MM calculations were used to explore the potential energy surfaces of the deacylation reaction, providing molecular information that was previously unavailable. Similarly, for the KPC-2 enzyme, a combined MD and QM/MM approach was used to understand both the acylation and deacylation stages of inhibition. These calculations are critical for characterizing transition states and intermediates along the reaction pathway, offering a level of detail that is essential for the rational design of new inhibitors.

Free Energy Calculations for Reaction Pathways (Acylation and Deacylation)

Studies on Avibactam's interaction with various β-lactamases have revealed a multi-step mechanism involving the formation of a tetrahedral intermediate.

Acylation : This is the initial step where the enzyme's catalytic serine residue attacks Avibactam, leading to the opening of its diazabicyclooctane ring and the formation of a covalent acyl-enzyme complex. For the KPC-2 enzyme, the activation barrier for the formation of the tetrahedral intermediate during acylation was calculated to be 19.5 kcal/mol.

Deacylation : This is the reverse reaction where the covalent bond is broken, leading to the release of the intact Avibactam molecule and the regeneration of the active enzyme. This reversibility is a key feature of Avibactam's mechanism. The rate-limiting step in the deacylation from CTX-M-15 is the formation of a tetrahedral intermediate, with a calculated activation barrier of 19 kcal/mol. For KPC-2, the deacylation barrier was found to be higher, at 23.0 kcal/mol. The subsequent cleavage of the Ser70-C7 bond in the CTX-M-15 complex has a lower activation barrier of 9 to 12 kcal/mol.

These calculated activation energies can be used with the Eyring equation to estimate theoretical rate constants, which have shown good agreement with experimental values. The higher barrier for deacylation compared to acylation contributes to the potent inhibitory effect of Avibactam.

| Enzyme | Reaction Step | Activation Barrier (kcal/mol) | Calculated Rate Constant (s⁻¹) | Reference |

| KPC-2 | Acylation (Rate-limiting) | 19.5 | 1.2 x 10⁻¹ | |

| KPC-2 | Deacylation (Rate-limiting) | 23.0 | 3.9 x 10⁻⁴ | |

| CTX-M-15 | Deacylation (Rate-limiting) | 19.0 | - | |

| CTX-M-15 | Deacylation (Bond Cleavage) | 9 - 12 | - |

This table summarizes the calculated free energy barriers and rate constants for the acylation and deacylation of Avibactam with different β-lactamases.

In Silico Docking Studies for Binding Pose Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a protein's active site. This method is valuable for understanding the initial non-covalent interactions that precede the formation of the covalent acyl-enzyme complex. Docking simulations score different poses based on factors like electrostatic and van der Waals interactions, providing an estimate of the binding affinity.

For Avibactam, docking studies predict its binding mode within the active sites of various β-lactamases. The results of these predictions are often validated by comparing them to high-resolution crystal structures of the enzyme-inhibitor complex. The crystal structure of Avibactam bound to the class C β-lactamase AmpC reveals the key interactions that anchor the inhibitor in the active site.

Key interactions identified from both docking and crystallographic studies include:

The carboxamide group of Avibactam interacting with the side chains of residues such as Asn152 and Gln120.

The sulfate moiety being positioned by interactions with residues like Lys315, Thr316, and Asn346.

Catalytic residues such as Tyr150 and Lys67 being positioned to facilitate the covalent bond formation with the catalytic Ser64 .

These detailed structural insights into the binding pose are crucial for explaining the inhibitor's potency and spectrum of activity, and they guide the development of new inhibitors with improved binding characteristics.

Structure Activity Relationship Sar and Chemical Modification of Avibactam Sodium, +

Structure-Activity Relationship (SAR) Studies of Avibactam (B1665839) Sodium, (+)-

Avibactam, a non-β-lactam, diazabicyclooctane (DBO)-based β-lactamase inhibitor, has been the subject of extensive structure-activity relationship (SAR) studies to understand the key structural features required for its potent and broad-spectrum activity against class A, C, and some class D serine β-lactamases. lktlabs.comnih.gov The core DBO scaffold serves as a mimic of the β-lactam ring, enabling it to acylate the active site serine of β-lactamases. researchgate.net The mechanism of inhibition is unique in that it forms a covalent carbamoyl-enzyme complex that is reversible, regenerating the active inhibitor. nih.govnih.gov

Key structural elements of avibactam that are crucial for its inhibitory activity include the sulfate (B86663) group, the carboxamide side chain at the C2 position, and the bicyclic core itself. The sulfate group is essential for mimicking the carboxylate of β-lactam antibiotics, allowing for proper orientation and binding in the active site of the enzyme. The carboxamide side chain also plays a critical role in the interaction with the enzyme.

SAR studies have revealed that modifications to the C2 side chain can significantly impact the spectrum and potency of inhibition. nih.gov For instance, while avibactam is a potent inhibitor, its activity can be modulated by altering the substituent at this position. This has led to the development of other DBO inhibitors like relebactam, which features a piperidine (B6355638) ring in its side chain, enhancing its activity against certain β-lactamases. researchgate.net

Chemical Synthesis of Avibactam Sodium, (+)- Derivatives and Analogs

The therapeutic success of avibactam has spurred significant efforts in the chemical synthesis of its derivatives and analogs to explore new chemical space and potentially discover compounds with improved properties. rsc.org These synthetic endeavors have primarily focused on modifications of the DBO core, the C2 side chain, and the introduction of different functional groups.

The diazabicyclo[3.2.1]octane (DBO) scaffold is the central structural motif of avibactam and related inhibitors. researchgate.net Synthetic strategies have been developed to access this complex bicyclic system, often starting from chiral precursors to ensure the correct stereochemistry, which is crucial for biological activity. researchgate.net Modifications to the DBO core itself have been explored to understand the structural requirements for β-lactamase inhibition. These modifications can be challenging due to the intricate nature of the bicyclic ring system. scispace.com The goal of these modifications is often to improve the inhibitory profile, enhance stability, or alter the pharmacokinetic properties of the resulting compounds.

Researchers have synthesized a series of avibactam derivatives featuring amidine substituents at the C2 position of the DBO ring. nih.gov In one study, various substituents were attached to the amidine nitrogen to form an amide linkage. beilstein-journals.org The in vitro antibacterial activity of these compounds was evaluated in combination with meropenem (B701) against several bacterial strains. While the amidine derivatives alone did not exhibit significant antibacterial activity, they were able to potentiate the activity of meropenem, indicating their β-lactamase inhibitory function. nih.gov SAR studies on these derivatives revealed that varying the substituents on the amidine group influenced the level of antibacterial synergy, with aromatic substituents generally showing slightly better activity than alkyl substituents. beilstein-journals.org

| Compound | Substituent (R) at Amidine | Synergistic Activity with Meropenem (MIC, mg/L) |

|---|---|---|

| A12 | Specific aromatic group | <0.125 - 2 |

| Avibactam | - | <0.125 - 1 |

The table shows that compound A12, an amidine-substituted derivative, demonstrated potent synergistic activity with meropenem, with MIC values comparable to avibactam against certain strains. nih.gov

To further explore the chemical space around the DBO scaffold, new derivatives of avibactam containing sulfonylamidine moieties at the C2 position have been synthesized. researchgate.netresearchgate.net These compounds were designed to enhance the interaction with the target enzymes. The synthesized sulfonyl amidine derivatives were tested for their in vitro antibacterial activity in combination with imipenem (B608078) against a panel of bacterial strains expressing various β-lactamases. dntb.gov.ua The results indicated that these derivatives, while inactive on their own, were effective in reducing the minimum inhibitory concentration (MIC) of imipenem, confirming their β-lactamase inhibitory capacity. bohrium.com Structure-activity relationship studies highlighted that the nature of the R-substituents on the sulfonyl group had a significant impact on the activity, with electron-withdrawing groups and pyridine (B92270) substituents generally leading to improved performance. bohrium.com

| Compound | Substituent (R) | Synergistic Activity with Imipenem |

|---|---|---|

| 5l | Specific pyridine substituent | Most potent in the series |

| Relebactam | - | Control inhibitor |

The table indicates that compound 5l, a sulfonyl amidine derivative, was the most potent inhibitor in its series, showing improved activity against several bacterial strains compared to the control, relebactam. dntb.gov.ua

Functionalization of the DBO scaffold with triazole rings has been another avenue of chemical modification. nih.gov The Huisgen-Sharpless cycloaddition reaction, a form of "click chemistry," has been utilized to introduce triazole moieties onto an azido (B1232118) derivative of the DBO core. nih.gov This approach allows for the creation of a diverse library of compounds with different substituents on the triazole ring. The resulting triazole-functionalized DBOs were evaluated for their ability to potentiate the activity of amoxicillin. The combinations were found to be active, suggesting that the triazole ring is a permissible modification for maintaining or even enhancing biological activity. nih.gov

Rational Design Principles for Enhanced β-Lactamase Inhibition

The development of avibactam and its successors has been guided by rational design principles aimed at creating potent, broad-spectrum β-lactamase inhibitors. A key strategy has been to design molecules that can efficiently acylate a wide range of β-lactamases while minimizing the rate of hydrolysis of the resulting covalent intermediate. nih.gov Avibactam's DBO scaffold has proven to be highly effective in this regard, demonstrating acylation efficiencies comparable to those of β-lactam-based inhibitors. nih.gov

The design of subsequent DBO inhibitors has often focused on optimizing the C2 side chain to enhance interactions within the β-lactamase active site and to potentially confer additional mechanisms of action. For example, some newer DBOs have been designed to also inhibit penicillin-binding proteins (PBPs), leading to a dual-action mechanism. rsc.org Furthermore, understanding the flexibility and dynamics of the β-lactamase active site is becoming increasingly important for the design of next-generation inhibitors that can overcome resistance mutations. mdpi.com The exploration of allosteric inhibitors, which bind to sites other than the active site, represents another promising strategy to combat the evolution of β-lactamase-mediated resistance. mdpi.com

Strategies for Broadening Spectrum of Activity

Avibactam's spectrum of activity is notable, covering many clinically important serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases. researchgate.net However, a significant gap in its coverage is the class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis and are thus unaffected by serine β-lactamase inhibitors like avibactam. nih.govnih.gov

Biochemical and biophysical studies have confirmed that avibactam does not inhibit and binds only weakly to MBLs from subfamilies B1, B2, and B3. ox.ac.uknih.gov This lack of activity against MBLs is a major clinical challenge, as these enzymes are increasingly found in multidrug-resistant Gram-negative pathogens. nih.gov

The primary strategy to overcome this limitation and broaden the effective spectrum of avibactam involves its combination with a β-lactam antibiotic that is stable to hydrolysis by MBLs. The most prominent example of this approach is the combination of avibactam with aztreonam (B1666516). nih.gov Aztreonam, a monobactam, is not hydrolyzed by MBLs but is susceptible to degradation by co-produced serine β-lactamases such as ESBLs and AmpC. nih.gov In this combination, avibactam's role is to inhibit these co-produced serine β-lactamases, thereby protecting aztreonam and allowing it to exert its activity against MBL-producing bacteria. nih.gov This combination effectively creates a broad-spectrum therapy against many carbapenem-resistant Enterobacterales that produce MBLs. asm.org

While direct chemical modification of the avibactam scaffold to confer potent MBL inhibitory activity remains a significant challenge, research into novel DBOs continues. For instance, the development of ANT3310, a DBO with a fluorine atom replacing the carboxamide, has shown promise in restoring carbapenem (B1253116) activity against difficult-to-treat pathogens like Acinetobacter baumannii that produce OXA-type serine β-lactamases. nih.gov However, potent, direct inhibition of MBLs by a modified avibactam analog has yet to be clinically realized.

Design of Compounds with Bifunctional Properties (e.g., PBP Inhibition)

This intrinsic, albeit moderate, PBP-binding activity has served as a foundation for designing new DBOs with enhanced affinity for PBPs, turning them into potent "β-lactam enhancers." nih.gov These compounds not only inhibit β-lactamases but also act synergistically with β-lactam antibiotics by targeting a key PBP, leading to a more potent bactericidal effect. acs.org This dual-action approach can be effective even against bacteria that produce MBLs, as the enhanced PBP inhibition can restore the activity of an MBL-stable β-lactam partner. acs.org

Notable examples of such bifunctional DBOs derived from the avibactam scaffold include zidebactam (B611936) (WCK 5107) and WCK 5153. These compounds are bicyclo-acyl hydrazide derivatives that exhibit potent and specific inhibition of PBP2. researchgate.netnih.gov This strong PBP2 binding confers standalone bactericidal activity and enhances the efficacy of other β-lactams that may target different PBPs, such as PBP3. nih.govacs.org

The table below summarizes the PBP2 inhibitory activity of avibactam and its bifunctional derivatives, zidebactam and WCK 5153, in Klebsiella pneumoniae and Pseudomonas aeruginosa.

| Compound | Organism | Target | IC₅₀ (µg/mL) |

| Avibactam | P. aeruginosa | PBP2 | 1.1 |

| Zidebactam (WCK 5107) | K. pneumoniae | PBP2 | 0.08 ± 0.02 |

| WCK 5153 | K. pneumoniae | PBP2 | 0.07 ± 0.03 |

| Zidebactam (WCK 5107) | P. aeruginosa | PBP2 | - |

| WCK 5153 | P. aeruginosa | PBP2 | - |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for P. aeruginosa PBP2 inhibition by Zidebactam and WCK 5153 was noted as potent but specific IC50 values were not provided in the cited sources. nih.govacs.org

Further research has led to the development of other DBOs with this dual-action profile, such as nacubactam (B609398) and durlobactam, which also demonstrate significant PBP inhibitory activity in addition to their β-lactamase inhibition. nih.govnih.gov The modification of the C2 substituent on the DBO core appears to be crucial in modulating the intrinsic antibacterial activity by influencing the binding affinity to both PBPs and serine β-lactamases. acs.org These bifunctional agents represent a promising strategy for developing therapies that can overcome multiple resistance mechanisms and provide more robust clinical outcomes. researchgate.net

Molecular Basis of Resistance to Avibactam Sodium, +

Enzyme Variants Exhibiting Reduced Susceptibility

Mutations within the β-lactamase enzymes themselves are a primary driver of reduced susceptibility to avibactam (B1665839). These alterations can prevent effective binding and inhibition by the molecule.

Specific amino acid substitutions within the active sites of class A β-lactamases, such as Klebsiella pneumoniae carbapenemase-2 (KPC-2) and SHV-1, can significantly impair the inhibitory activity of avibactam.

In KPC-2, several key substitutions have been identified that lead to resistance. For instance, the D179Y substitution prevents inhibition by avibactam while maintaining significant hydrolytic activity against cephalosporins like ceftazidime. nih.gov This single amino acid change is sufficient to confer resistance to the ceftazidime-avibactam combination. nih.gov Other impactful substitutions in KPC-2 have been observed in the Ω-loop, a region critical for substrate binding and catalysis. researchgate.net Mutations at positions Arg164 and Asp179 can alter the enzyme's structure and function, leading to ceftazidime-avibactam resistance. researchgate.netasm.orgnih.gov Engineered variants of KPC-2 with substitutions at positions S130, K234, and R220 have also demonstrated elevated minimum inhibitory concentrations (MICs) for ampicillin-avibactam combinations. asm.orgresearchgate.net The S130G substitution, in particular, was found to dramatically reduce the rate of enzyme inactivation by avibactam. asm.orgresearchgate.net

Similarly, in the SHV-1 β-lactamase, the S130G substitution has been shown to confer significant resistance to avibactam. asm.org This mutation substantially slows the carbamylation of the β-lactamase by avibactam, a crucial step in the inhibition process. asm.org It is believed that the serine at position 130 plays a role as a proton acceptor and donor in catalysis; its replacement with glycine (B1666218) removes this functionality. asm.org An approximately 1,700-fold higher concentration of avibactam was required to inhibit the SHV S130G variant compared to the wild-type enzyme. asm.orgresearchgate.net Another substitution, R244G in SHV-12, has also been shown to hinder the binding of avibactam, leading to reduced susceptibility. nih.gov

| Enzyme | Substitution | Effect on Avibactam Activity |

|---|---|---|

| KPC-2 | D179Y | Prevents inhibition by avibactam, confers resistance. nih.gov |

| R164 substitutions | Can lead to elevated MICs for ceftazidime-avibactam. asm.orgnih.gov | |

| S130G | Significantly reduces the rate of enzyme inactivation. asm.orgresearchgate.net | |

| K234R, R220M | Demonstrate elevated MICs for ampicillin-avibactam. asm.org | |

| SHV-1 / SHV-12 | S130G (SHV-1) | Confers significant resistance by slowing enzyme carbamylation. asm.orgresearchgate.net |

| R244G (SHV-12) | Hinders avibactam binding, reduces susceptibility. nih.gov |

Resistance to avibactam can also arise from modifications to class C β-lactamases, known as AmpC enzymes, and the genes that regulate their expression. While avibactam is a potent inhibitor of AmpC, certain mutations can compromise this activity. nih.govasm.org

Structural mutations within the ampC gene can lead to resistance. For example, the N346Y substitution in various AmpC enzymes, including those from Citrobacter freundii and Enterobacter cloacae, has been shown to confer resistance to the ceftazidime-avibactam combination. nih.govresearchgate.net The asparagine residue at position 346 typically interacts directly with the sulfonate group of avibactam; its replacement with tyrosine disrupts this crucial interaction, leading to a significant decrease in inhibitory efficacy. nih.govresearchgate.netasm.org Other modifications in AmpC, such as deletions in the Ω-loop or substitutions like R148W, have also been identified as mechanisms of resistance. asm.org

Additionally, alterations in genes that control ampC expression can contribute to reduced susceptibility. Many bacteria possess an inducible ampC gene, and its overexpression, or derepression, can lead to high levels of the enzyme, potentially overwhelming the inhibitor. nih.govnih.gov While avibactam itself has been shown to have some strain-variable ability to induce ampC expression, this effect is generally weak and occurs at concentrations higher than those typically reached during treatment. oup.commdpi.comresearchgate.net Therefore, the clinical significance of induction by avibactam is considered doubtful. oup.com Resistance is more likely to emerge from stable, mutation-driven derepression of ampC expression, sometimes coupled with structural mutations within the enzyme itself. asm.orgnih.gov

| Alteration Type | Example | Mechanism of Resistance |

|---|---|---|

| Structural Mutations in AmpC | N346Y | Disrupts a key hydrogen bond interaction with avibactam, reducing inhibitory efficacy. nih.govresearchgate.net |

| Ω-loop deletions, R148W | Alters the active site, impairing avibactam binding. asm.org | |

| Regulatory Gene Alterations | Mutations leading to derepression | Causes stable overexpression of the AmpC enzyme. nih.govasm.org |

Non-Inhibition of Metallo-β-Lactamases (MBLs)

A significant limitation of avibactam is its lack of activity against class B metallo-β-lactamases (MBLs). nih.govresearchgate.net Unlike serine-β-lactamases (classes A, C, and D) which utilize a serine residue for catalysis, MBLs are zinc-dependent enzymes. nih.govnih.gov This fundamental difference in their active site structure and catalytic mechanism is the primary reason for avibactam's ineffectiveness.

Avibactam is designed to form a covalent bond with the active site serine of SBLs. nih.gov MBLs lack this serine nucleophile and instead use one or two zinc ions to coordinate a water molecule, which then hydrolyzes the β-lactam ring. researchgate.net Studies have shown that avibactam does not inhibit MBLs and binds only weakly to them. nih.govnih.gov In some cases, MBLs can slowly hydrolyze avibactam, though this process is inefficient. nih.govnih.gov Consequently, bacteria producing MBLs are inherently resistant to combinations such as ceftazidime-avibactam. asm.org However, because the monobactam aztreonam (B1666516) is not hydrolyzed by MBLs, the combination of aztreonam and avibactam can be effective against infections caused by MBL-producing bacteria that also co-produce avibactam-susceptible enzymes like AmpC or ESBLs. asm.orgnih.gov

Role of Efflux Pumps in Avibactam Sodium, (+)- Resistance (Limitations)

Efflux pumps are membrane proteins that can expel antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration. In the context of avibactam resistance, the role of efflux pumps, particularly the resistance-nodulation-division (RND) family in Pseudomonas aeruginosa, is generally considered contributory rather than a primary mechanism of high-level resistance. asm.org

Overexpression of efflux pumps such as MexAB-OprM in P. aeruginosa has been associated with reduced susceptibility to ceftazidime-avibactam. dntb.gov.uafrontiersin.orgresearchgate.net Studies using efflux pump inhibitors have shown that the activity of these pumps can contribute to the baseline MICs of ceftazidime-avibactam. nih.govnih.govfrontiersin.org However, the contribution is often modest, typically resulting in a two-fold decrease in MIC when the pumps are inhibited. nih.govnih.govfrontiersin.org

High-level resistance often requires the presence of multiple mechanisms. For example, the combination of MexAB-OprM overexpression and AmpC derepression can lead to clinically significant resistance. frontiersin.orgresearchgate.net It is thought that the pumps may play a role in extruding avibactam from the periplasm. frontiersin.org However, efflux pump overexpression alone is generally insufficient to confer resistance, highlighting a limitation in their role. nih.gov The greatest barrier to ceftazidime-avibactam in some resistant isolates has been identified as a combination of drug efflux and decreased cell permeability. asm.org

Advanced Research Methodologies in Avibactam Sodium, + Studies

High-Resolution X-ray Crystallography for Complex Structure Determination

High-resolution X-ray crystallography has been instrumental in visualizing the three-dimensional structure of Avibactam (B1665839) covalently bound to various β-lactamases. These studies reveal the precise molecular interactions within the enzyme's active site that are responsible for the inhibition of β-lactamase activity.

One notable study presented a high-resolution crystal structure of Avibactam in complex with a class C β-lactamase, AmpC, from Pseudomonas aeruginosa. nih.gov This structural data provided critical insights into the mechanism of acylation and the subsequent recyclization of Avibactam, highlighting the differences in inhibition between class A and class C enzymes. nih.gov The crystallographic data elucidated the stereochemistry of the covalent bond formed between the catalytic serine residue of the enzyme and Avibactam, confirming the opening of the diazabicyclooctane ring. nih.gov

Similarly, crystal structures of Avibactam in complex with class A β-lactamases, such as CTX-M-15, SHV-1, and KPC-2, have been determined at high resolution. researchgate.net These structures consistently show the formation of a covalent carbamoyl-enzyme intermediate. researchgate.net The high-resolution data allows for a detailed analysis of the hydrogen bond networks and hydrophobic interactions that stabilize the Avibactam-enzyme complex, providing a structural basis for its potent inhibition. nih.gov

Key Findings from X-ray Crystallography:

| Enzyme Target | Resolution (Å) | Key Structural Insights |

| AmpC (P. aeruginosa) | High | Elucidation of acylation and recyclization mechanism in class C enzymes. |

| CTX-M-96 | 1.03 | Covalent binding of the diazabicyclooctane (DBO) core to the S70-Oγ atom. nih.gov |

| KPC-2 D179N | - | Avibactam forms multiple hydrogen bonds, including with the deacylation water molecule. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for investigating the mechanism of action of Avibactam, particularly in solution. NMR studies have provided dynamic and structural information that complements the static pictures obtained from X-ray crystallography.

NMR spectroscopy has been employed to study the hydrolysis of Avibactam by metallo-β-lactamases (MBLs), a class of enzymes that are not inhibited by Avibactam. nih.gov These studies utilized 1H, 13C, COSY, HMBC, and HSQC NMR analyses to characterize the degradation products of Avibactam. nih.gov The results indicated that MBLs catalyze the hydrolysis of the cyclic urea (B33335) moiety of Avibactam, leading to ring opening without the formation of a stable covalent adduct. nih.gov This mechanistic insight helps to explain the lack of inhibitory activity of Avibactam against MBLs. nih.gov

Furthermore, NMR has been used to probe the conformational changes in β-lactamases upon binding to Avibactam and to study the kinetics of the reversible covalent inhibition. springernature.com These studies provide valuable information on the flexibility of the active site and the factors that govern the rates of acylation and deacylation. nih.gov

Mass Spectrometry (MS) for Acyl-Enzyme Adduct Characterization

Mass spectrometry (MS) has been a cornerstone technique for the characterization of the covalent acyl-enzyme adducts formed between Avibactam and β-lactamases. Electrospray ionization mass spectrometry (ESI-MS) has been widely used to confirm the formation of the covalent complex and to determine its stoichiometry.

Studies have consistently shown a mass increase corresponding to the addition of a single molecule of Avibactam to the enzyme, confirming a 1:1 covalent modification. nih.govnih.gov The stability of these acyl-enzyme complexes has also been assessed using MS. For most class A and C β-lactamases, the Avibactam-enzyme adduct is stable over extended periods. nih.govnih.gov However, in the case of the KPC-2 carbapenemase, MS analysis revealed a slow fragmentation of the acyl-avibactam complex, indicating a less stable adduct. nih.govnih.gov

Time-course ESI-MS experiments have been utilized to monitor the deacylation process, providing insights into the reversibility of the inhibition. researchgate.net These analyses have shown that for some enzymes, the intact Avibactam molecule can be recovered upon deacylation, confirming its mechanism as a reversible covalent inhibitor. nih.gov

Detailed Enzymatic Kinetics Assays

Detailed enzymatic kinetics assays have been fundamental in quantifying the inhibitory potency of Avibactam against a broad range of β-lactamases. These assays are used to determine key kinetic parameters, including the second-order rate constant for acylation (k₂/Kᵢ) and the first-order rate constant for deacylation (k₋₂).

Spectrophotometric assays, often using a chromogenic substrate like nitrocefin, are commonly employed to measure the rates of enzyme inactivation and the return of enzymatic activity over time. nih.gov These studies have demonstrated that Avibactam exhibits a wide range of acylation efficiencies against different β-lactamase classes. nih.gov For instance, the efficiency of acylation is generally highest against class A enzymes, followed by class C, and then class D β-lactamases. nih.govnih.gov

The deacylation rates also vary significantly among different enzymes. For example, the half-life for the recovery of enzyme activity for the CTX-M-15 and KPC-2 class A enzymes are 40 and 82 minutes, respectively. nih.gov In contrast, the acylated OXA-10 class D enzyme displays a very long residence time for deacylation, with a half-life greater than 5 days. nih.gov

Kinetic Parameters of Avibactam Inhibition:

| Enzyme | Class | k₂/Kᵢ (M⁻¹s⁻¹) | Half-life of Acyl-Enzyme Complex |

| CTX-M-15 | A | 1.0 x 10⁵ | 40 min |

| KPC-2 | A | - | 82 min |

| E. cloacae P99 AmpC | C | - | 300 min |

| P. aeruginosa PAO1 AmpC | C | - | 6 min |

| OXA-10 | D | 1.1 x 10¹ | > 5 days |

| OXA-48 | D | - | - |

Molecular Modeling and Advanced Computational Chemistry Techniques

Molecular modeling and computational chemistry techniques have provided valuable theoretical insights into the binding and reaction mechanism of Avibactam. These methods complement experimental data and help in rationalizing the observed inhibitory activities.

Molecular dynamics (MD) simulations have been used to study the conformational dynamics of Avibactam when bound to the active site of β-lactamases. nih.gov These simulations can reveal the key interactions and conformational changes that occur during the inhibition process. For example, MD simulations have been used to investigate the interaction of Avibactam with cyclodextrins, providing insights into potential drug delivery systems. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to model the reaction pathway of Avibactam with β-lactamases, including the acylation and deacylation steps. These calculations can provide detailed information on the transition states and energy barriers involved in the reaction, helping to elucidate the catalytic mechanism at a sub-atomic level.

In Vitro Mechanistic Investigations with Purified Enzymes

In vitro mechanistic investigations using purified β-lactamase enzymes are central to understanding the fundamental interactions between Avibactam and its targets. These studies, which often combine several of the methodologies described above, provide a controlled environment to dissect the individual steps of the inhibition process.

By incubating purified enzymes with Avibactam, researchers can directly observe the formation of the acyl-enzyme complex using techniques like ESI-MS and X-ray crystallography. nih.gov The use of purified enzymes also allows for precise kinetic measurements without the interference of other cellular components. nih.gov These in vitro studies have been crucial in establishing that Avibactam acts as a covalent, reversible inhibitor for many β-lactamases. nih.gov The data generated from these experiments provide the foundation for understanding the spectrum of activity of Avibactam and for the development of new β-lactamase inhibitors. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the β-lactamase inhibition kinetics of avibactam sodium?

- Methodology : Use nitrocefin hydrolysis assays under controlled pH and bicarbonate conditions to measure inhibition constants (e.g., IC50, k2/Ki). Include pre-incubation time variations (5–30 minutes) to evaluate time-dependent inhibition, as avibactam’s carbamylation mechanism requires kinetic characterization .

- Data Interpretation : Compare inhibition rates across OXA variants (e.g., OXA-10, OXA-48) to identify enzyme-specific resistance mechanisms. Sodium bicarbonate (50 mM) enhances OXA-10 inhibition by >100-fold, suggesting carbamylation dependency .

Q. How do researchers standardize susceptibility testing for avibactam in combination therapies against multidrug-resistant pathogens?

- Methodology : Follow CLSI/EUCAST guidelines for broth microdilution, using fixed avibactam concentrations (e.g., 4 mg/L) paired with β-lactams (e.g., ceftazidime). Validate results with clinical isolates (e.g., Klebsiella pneumoniae producing KPC enzymes) .

- Data Contradictions : Discrepancies in MIC values may arise from variations in bacterial inoculum size or β-lactamase expression levels. Use checkerboard assays to confirm synergy and rule out antagonism .

Advanced Research Questions

Q. What structural biology techniques elucidate avibactam’s covalent binding mechanism with class D β-lactamases?

- Methodology :

Crystallography : Co-crystallize OXA enzymes with avibactam in 50 mM sodium phosphate buffer (pH 7.4) and 25% glycerol cryoprotectant. Use molecular replacement (e.g., PHENIX software) for structure solution .

<sup>13</sup>C-NMR : Track carbamylation via <sup>13</sup>C-labeled avibactam to confirm covalent adduct formation .

- Key Finding : Avibactam forms a stable carbamoyl-enzyme complex with OXA-48, but slower acylation rates in OXA-10 explain reduced efficacy without bicarbonate .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize avibactam dosing regimens in immunocompromised hosts?

- Methodology :

- Murine Models : Administer human-simulated regimens (e.g., ceftazidime 2 g + avibactam 600 mg q8h) in neutropenic mice. Measure bacterial density reduction (log10 CFU/thigh) over 24 hours .

- Monte Carlo Simulations : Integrate renal clearance data and protein binding to predict target attainment (e.g., fT > MIC) in patients with augmented renal function .

Q. What strategies resolve contradictions in avibactam’s efficacy against OXA-48 across in vitro and in vivo studies?

- Methodology :

- Mechanistic Studies : Compare IC50 values under physiological bicarbonate (40 mM) vs. in vitro assay conditions. OXA-48’s low bicarbonate dependency may explain consistent in vivo efficacy .

- Transcriptomic Analysis : Profile β-lactamase gene expression in pathogens post-avibactam exposure to identify compensatory resistance pathways (e.g., efflux pump upregulation) .

Data Analysis & Reporting Standards

Q. How should researchers address heterogeneity in pooled safety data from phase II/III trials of avibactam combinations?

- Methodology :

- Stratified Analysis : Segment adverse event (AE) data by infection type (e.g., cUTI vs. nosocomial pneumonia). Use Fisher’s exact test to compare AE rates (e.g., diarrhea: 10.7% avibactam vs. 9.6% comparators) .

- Causality Assessment : Apply WHO-UMC criteria to distinguish drug-related AEs (e.g., hepatotoxicity) from confounding factors (e.g., comorbidities) .

Q. What statistical frameworks validate avibactam’s synergy with novel β-lactams in overcoming AmpC-mediated resistance?

- Methodology :

- Fractional Inhibitory Concentration Index (FICI) : Calculate synergy (FICI ≤0.5) using checkerboard assays with Enterobacter cloacae overexpressing AmpC .

- Time-Kill Curves : Quantify ≥2-log10 CFU/mL reduction over 24 hours to confirm bactericidal synergy .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in avibactam crystallography studies?

- Guidelines :

- Deposit Raw Data : Upload diffraction images to public repositories (e.g., SBGrid) with detailed crystallization conditions (e.g., 20% PEG 3350, 0.2 M sodium citrate) .

- Validation : Report Rwork/Rfree values (<0.20) and omit maps for covalent bond validation .

Q. What ethical protocols apply to avibactam clinical trials involving critically ill patients?

- Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.